![molecular formula C25H17N B1657562 2,4,6-Triphenylbenzonitrile CAS No. 5724-58-3](/img/structure/B1657562.png)
2,4,6-Triphenylbenzonitrile
Overview
Description
Scientific Research Applications
Synthesis of Iodinated Organics
“2,4,6-Tris (4-Iodophenyl)-1,3,5-trimethylbenzene” was synthesized from “2,4,6-triphenyl-1,3,5-trimethylbenzene”, using “[bis (trifluoroacetoxy)iodo]benzene” as the iodinating agent . Iodinated organics are important derivatives in synthetic chemistry. They are often preferred over their brominated counterparts in coupling reactions, as they lead to better yields and shorter reaction times .
Intermediaries in the Design of New Materials
Polyiodinated aromatics, such as “2,4,6-Tris (4-Iodophenyl)-1,3,5-trimethylbenzene”, are often used as intermediaries in the design of new materials. These materials include polymers, organic cages, covalent organic frameworks (COFs), metal organic frameworks (MOFs), light-harvesting complexes, dendrimers, etc .
Synthesis of Triarylpyridines Derivatives
A new series of 2,4,6-triarylpyridines derivatives were designed, synthesized, and evaluated for their cytotoxic activity against breast cancer cell lines. The three-component reaction between acetophenones, ammonium acetate, and 4-methyl or 2-methylpyridine in the presence of iodine in DMSO led to the title 2,4,6-triarylpyridines .
Cytotoxic Agents
The synthesized 2,4,6-triarylpyridines derivatives showed remarkable cytotoxicity, comparable to the standard drug etoposide . This suggests that these compounds could potentially be used as cytotoxic agents in cancer treatment.
Safety and Hazards
properties
IUPAC Name |
2,4,6-triphenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAQPPWIXDNTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399255 | |
Record name | F0401-0134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylbenzonitrile | |
CAS RN |
5724-58-3 | |
Record name | [1,1′:3′,1′′-Terphenyl]-2′-carbonitrile, 5′-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5724-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F0401-0134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.